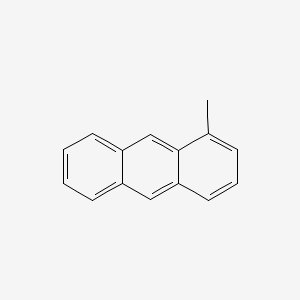

1-Methylanthracene

説明

Contextualization of Polycyclic Aromatic Hydrocarbon (PAH) Derivatives in Contemporary Chemical Sciences

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of two or more fused benzene (B151609) rings in various structural arrangements. tandfonline.comwikipedia.org These compounds are typically uncharged, non-polar, and planar molecules. wikipedia.org PAHs are primarily formed from the incomplete combustion of organic materials, leading to their widespread presence in the environment. tandfonline.comwikipedia.org Sources range from natural occurrences like forest fires and volcanoes to anthropogenic activities such as engine exhaust, industrial emissions, and the burning of fossil fuels. tandfonline.comwikipedia.orgmdpi.com Consequently, PAHs are found in the atmosphere, water, soil, and sediment. tandfonline.comtandfonline.com

In contemporary chemical sciences, PAHs and their derivatives are subjects of intense research due to their unique electronic and photophysical properties. mdpi.com Their rigid, planar structures and extensive π-conjugated systems make them ideal candidates for applications in materials science, particularly in the development of organic electronics. solubilityofthings.comsmolecule.com The study of PAHs also has significant environmental and toxicological implications, as some members of this class are recognized for their carcinogenic and mutagenic properties. mdpi.comsmolecule.comresearchgate.net Research focuses on their environmental distribution, degradation pathways, and the structure-activity relationships that govern their biological effects. tandfonline.comresearchgate.netresearchgate.net Methylated PAHs (Me-PAHs), a prevalent group of PAH derivatives, are often studied alongside their parent compounds as they are also widely distributed and can exhibit significant toxicity. mdpi.com

Significance of 1-Methylanthracene as a Model Compound for Advanced Research in Organic and Materials Chemistry

This compound (C₁₅H₁₂) is a notable PAH derivative consisting of an anthracene (B1667546) core—three fused benzene rings—with a single methyl group substituent. solubilityofthings.com This compound serves as a valuable model system for investigating the fundamental properties and applications of substituted PAHs. Its well-defined structure allows researchers to systematically study how the addition of an alkyl group influences the electronic, photophysical, and chemical characteristics of the parent anthracene molecule.

One of the most significant properties of this compound is its fluorescence when exposed to ultraviolet (UV) light. solubilityofthings.com This luminescence is central to its application in various fields. In materials chemistry, its photophysical characteristics make it a candidate material for organic light-emitting diodes (OLEDs) and other optoelectronic devices. solubilityofthings.comsmolecule.com Research in this area focuses on understanding and optimizing its light-emitting behavior. smolecule.com Furthermore, this compound acts as a crucial building block in organic synthesis for creating more complex molecules and materials with tailored functionalities. smolecule.com Its reactivity, including electrophilic substitution, is fundamental to developing new synthetic methods. solubilityofthings.com The compound is also utilized as a fluorescent probe to investigate the properties of microenvironments, such as the polarity and viscosity within detergent micelles. publish.csiro.auepa.gov

Historical Evolution of Research Trends Pertaining to Methyl-Substituted Anthracenes

Research into methyl-substituted anthracenes has evolved significantly over the decades. Early studies, such as those in the 1950s, were foundational, focusing on the synthesis of these compounds, including methods for isotopically labeling them (e.g., with Carbon-14) to trace their roles in chemical and biological processes. acs.orgacs.org This early work was crucial for understanding the basic chemistry and reactivity of the anthracene framework.

Over time, the focus of research has shifted from fundamental synthesis to the exploration of the unique properties and applications arising from methyl substitution. A major area of investigation has been the photophysical and photochemical behavior of these molecules. mdpi.com The photochemical dimerization of anthracene and its derivatives, a [4+4] photocycloaddition reaction, has been a topic of interest since the 19th century and continues to be studied in compounds like 9-methylanthracene (B110197). mdpi.comnii.ac.jp This reaction is particularly relevant in the solid state, where it can induce significant mechanical changes in crystals. nii.ac.jpiucr.org More recently, research has expanded into the field of photomechanical materials, where the light-induced transformations of methylanthracene crystals are being explored for potential use as actuators and in light-driven phase-change applications. nii.ac.jp The use of methylanthracenes as fluorescent probes and quenchers in studying complex systems like micelles also represents a more modern application of their photophysical properties. publish.csiro.auepa.govresearchgate.net

Current Research Landscape and Emerging Opportunities for this compound Studies

The current research landscape for this compound is diverse, spanning materials science, environmental chemistry, and photochemistry. A significant thrust of ongoing research is in the field of organic electronics, where the fluorescent properties of this compound and its derivatives are being harnessed for the development of new materials for OLEDs. solubilityofthings.comsmolecule.com

Another prominent area is the study of its photochemical reactivity, particularly photodimerization in the solid state. iucr.org Recent studies on 9-methylanthracene have demonstrated that this light-induced reaction can cause a smooth, predictable physical expansion of single crystals, opening up opportunities for their use as photon-powered actuators. nii.ac.jp Understanding the kinetics and mechanical dynamics of this transformation is a key research goal. nii.ac.jp

In environmental science, this compound is studied as a member of the broader class of PAHs found in fossil fuels and as products of pyrolysis. solubilityofthings.com Monitoring its presence in air, water, and soil is important for assessing environmental contamination. mdpi.comtandfonline.com Research into the atmospheric degradation and photostability of methylanthracenes helps to predict their environmental fate. researchgate.net Studies have shown that the position of the methyl group influences the compound's stability, with 9-methylanthracene being the least stable of its isomers due to the higher electron density at that position. researchgate.net Emerging opportunities lie in leveraging its specific properties for new applications, such as in the design of advanced fluorescent probes for chemical sensing and as a model for understanding the complex behavior of PAHs in biological and environmental systems. smolecule.comnih.gov

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Chemical Formula | C₁₅H₁₂ solubilityofthings.comnist.govaccustandard.com |

| Molecular Weight | 192.26 g/mol solubilityofthings.comsmolecule.comaccustandard.com |

| CAS Number | 610-48-0 nist.govaccustandard.comesslabshop.com |

| Appearance | Pale yellow crystalline solid solubilityofthings.com |

| Melting Point | 86-88 °C accustandard.comchemicalbook.com |

| Boiling Point | 363 °C accustandard.comchemicalbook.com |

| Solubility | Soluble in organic solvents (e.g., hexane, toluene (B28343), chloroform); very low solubility in water. solubilityofthings.comchemicalbook.com |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data Points |

| Mass Spectrometry (EI) | Molecular Ion Peak (M⁺): m/z 192. nist.gov |

| Infrared (IR) Spectroscopy | Data available from sources such as NIST and PubChem, typically showing C-H stretching and aromatic ring vibrations. nist.govnih.govnist.gov |

| ¹³C Nuclear Magnetic Resonance (NMR) | Spectral data available in databases like PubChem. nih.gov |

| UV-Visible Absorption | Exhibits characteristic absorption bands in the UV region, typical for an anthracene chromophore. solubilityofthings.com |

| Fluorescence Emission | Displays fluorescence under UV light. solubilityofthings.comsmolecule.com |

Structure

3D Structure

特性

IUPAC Name |

1-methylanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12/c1-11-5-4-8-14-9-12-6-2-3-7-13(12)10-15(11)14/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZNJSFHJUQDYHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC2=CC3=CC=CC=C3C=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3074787 | |

| Record name | 1-Methylanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

610-48-0 | |

| Record name | 1-Methylanthracene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=610-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methylanthracene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000610480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anthracene, 1-methyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408204 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methylanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methylanthracene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.296 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-METHYLANTHRACENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3T2PP79W0O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Mechanistic Elucidation for 1 Methylanthracene

Novel Synthetic Routes for 1-Methylanthracene and Related Precursors

Recent advancements in organic synthesis have provided more efficient and selective pathways to construct complex aromatic systems. nih.gov Traditional methods for preparing substituted anthracenes often suffered from low selectivity and required harsh reaction conditions. nih.govfrontiersin.org Modern strategies, however, leverage regioselective functionalization and sophisticated catalytic systems to overcome these challenges.

The precise placement of a methyl group at the C1 position of anthracene (B1667546) necessitates a high degree of regiocontrol. A common strategy involves the initial, selective introduction of a functional group onto the anthracene core, which can then be converted to a methyl group. Halogenation, particularly bromination, serves as a powerful tool for this purpose. For instance, selective bromination of anthracene derivatives can yield precursors like 1-bromoanthracene. nih.gov This bromo-substituent then acts as a synthetic "handle" for subsequent carbon-carbon bond-forming reactions, allowing for the targeted installation of the methyl group. The development of methods to functionalize specific positions on the anthracene skeleton is an active area of research, as achieving certain substitution patterns remains a significant challenge. nih.govchemrxiv.org

Catalysis has revolutionized the synthesis of substituted aromatic compounds, offering milder reaction conditions and enhanced selectivity compared to classical methods. smolecule.commdpi.com Both transition metals and, more recently, organocatalysts have been employed to construct the this compound framework and its derivatives.

Transition metal-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming C-C bonds, and they are well-suited for the synthesis of this compound. nih.govfrontiersin.org The Suzuki-Miyaura cross-coupling reaction is a prominent example, involving the palladium-catalyzed reaction between an organoboron compound and an organic halide. yonedalabs.comlibretexts.org

To synthesize this compound, this reaction would typically couple a 1-haloanthracene (e.g., 1-bromoanthracene) with an organoboron reagent like methylboronic acid or a potassium methyltrifluoroborate salt. yonedalabs.comorganic-chemistry.org The reaction is dependent on a palladium catalyst, often complexed with phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands, and requires a base to activate the organoboron species. frontiersin.orgorganic-chemistry.org

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a three-step catalytic cycle: libretexts.orgorganic-chemistry.org

Oxidative Addition: The active Pd(0) catalyst reacts with the 1-haloanthracene to form a Pd(II) intermediate.

Transmetalation: The methyl group is transferred from the activated boron reagent to the palladium center, displacing the halide.

Reductive Elimination: The desired product, this compound, is formed, and the Pd(0) catalyst is regenerated to re-enter the cycle.

The choice of catalyst, ligands, base, and solvent is critical for achieving high yields and reaction efficiency. The use of bulky, electron-rich phosphine ligands, such as SPhos and XPhos, has proven effective in the synthesis of sterically hindered aromatic derivatives. frontiersin.org

| Component | Example(s) | Function | Reference |

|---|---|---|---|

| Aryl Halide | 1-Bromoanthracene | Electrophilic partner providing the anthracene core. | yonedalabs.com |

| Organoboron Reagent | Methylboronic acid, Potassium methyltrifluoroborate | Nucleophilic partner providing the methyl group. | yonedalabs.comorganic-chemistry.org |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd-PEPPSI-iPr | Catalyzes the C-C bond formation. | frontiersin.orgnih.gov |

| Ligand | Triphenylphosphine (PPh₃), SPhos, XPhos, PCy₃ | Stabilizes and activates the palladium catalyst. | frontiersin.orgorganic-chemistry.org |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, KF | Activates the organoboron reagent for transmetalation. | yonedalabs.comorganic-chemistry.org |

| Solvent | Toluene (B28343), Dioxane, Tetrahydrofuran (THF), Dimethylformamide (DMF) | Solubilizes reactants and facilitates the reaction. | yonedalabs.com |

Organocatalysis, which utilizes small, metal-free organic molecules to catalyze reactions, has emerged as a powerful field in synthesis. mdpi.com While less common than transition metal catalysis for direct C-C bond formation on inert aromatic cores, organocatalytic methods have been applied to the synthesis of related structures. For example, L-proline has been used as an organocatalyst in the one-pot synthesis of substituted anthraquinones through a [4+2] cycloaddition reaction. nih.gov

Furthermore, asymmetric Friedel-Crafts reactions, a classic method for alkylating aromatic rings, can be rendered enantioselective using organocatalysts. Research on related polycyclic systems, such as the organocatalyzed Friedel-Crafts reaction of indoles with phenanthrenequinones, demonstrates the potential for such strategies. mdpi.com These methodologies could potentially be adapted for the direct, albeit challenging, methylation of activated anthracene precursors.

There is an increasing emphasis on developing synthetic routes that are more environmentally friendly. nih.gov The principles of green chemistry—such as minimizing waste, using less hazardous reagents, and improving energy efficiency—are being applied to the synthesis of complex molecules like this compound. nih.govresearchgate.net

A key focus of green chemistry is the reduction or elimination of volatile organic solvents, which contribute to pollution and pose safety risks. cmu.edu

Solvent-Free Synthesis: Reactions can be conducted "neat" or in a solid state, often with the assistance of microwave irradiation to provide energy efficiently and reduce reaction times. cmu.edu For instance, the synthesis of (anthracene-9-yl) methylamine (B109427) derivatives has been successfully achieved under solvent-free microwave conditions, demonstrating the applicability of this technique to the anthracene framework. researchgate.net This approach not only eliminates the need for a solvent but can also lead to higher yields and simpler product isolation. researchgate.net

Water-Mediated Synthesis: Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. While PAHs like this compound are poorly soluble in water, specialized catalytic systems and the use of surfactants can enable cross-coupling reactions in aqueous media. solubilityofthings.com The development of highly eco-friendly aqueous approaches for C-C bond formation represents a significant step towards sustainable chemical manufacturing. nih.gov

| Parameter | Conventional Approach (e.g., Suzuki Coupling) | Green Alternative (e.g., Microwave-Assisted, Solvent-Free) |

|---|---|---|

| Solvent | Organic solvents (e.g., Toluene, Dioxane) | None or water |

| Energy Input | Conventional heating (oil bath) | Microwave irradiation (more direct and efficient heating) |

| Reaction Time | Hours to days | Minutes to hours |

| Waste Generation | Solvent waste, potentially hazardous byproducts | Minimized solvent waste, improved atom economy |

| Work-up/Purification | Often requires liquid-liquid extraction and chromatography | Simpler filtration or direct crystallization may be possible |

Green Chemistry Principles and Sustainable Synthesis of this compound

Atom Economy and Waste Minimization in Synthetic Design

In the pursuit of sustainable chemical manufacturing, the principles of atom economy and waste minimization are paramount. researchgate.net Atom economy, a concept central to green chemistry, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.comnih.gov The goal is to design synthetic routes that maximize this incorporation, thereby reducing the generation of waste. jocpr.comnc.gov

Synthetic strategies for this compound and related anthracene scaffolds are increasingly evaluated through the lens of atom economy. Traditional methods often involve multi-step sequences with stoichiometric reagents, such as certain substitution reactions, which inherently generate significant amounts of by-products and exhibit low atom economy. nih.govrsc.org In contrast, modern synthetic methodologies prioritize reaction types that are intrinsically more atom-economical.

Key examples of atom-economical reactions applicable to the synthesis of the anthracene framework include:

Addition Reactions: These reactions, where two or more molecules combine to form a larger one, have a theoretical atom economy of 100% as all reactant atoms are incorporated into the product. nih.govjk-sci.com

Cycloaddition Reactions: The Diels-Alder reaction, for instance, is a powerful tool for constructing cyclic systems and can be highly atom-economical in forming the core anthracene structure. jocpr.com

Rearrangement/Isomerization Reactions: These processes, which reorganize the atoms within a molecule, are perfectly atom-economical by definition. nih.govjk-sci.com

The following table provides a comparative overview of the theoretical atom economy for different classes of chemical reactions relevant to organic synthesis.

| Reaction Type | General Transformation | Theoretical Atom Economy (%) | Comment |

|---|---|---|---|

| Addition | A + B → C | 100% | All atoms from reactants are incorporated into the final product. nih.gov |

| Rearrangement | A → B | 100% | Atoms are reorganized within the molecule with no loss. nih.gov |

| Substitution | A-B + C → A-C + B | < 100% | Generates at least one by-product (B), reducing atom economy. nih.gov |

| Elimination | A → B + C | < 100% | A small molecule (C) is eliminated as a by-product. nih.gov |

Mechanistic Investigations of this compound Formation

Understanding the precise reaction mechanisms involved in the formation of this compound is essential for optimizing reaction conditions, improving yields, and controlling selectivity. This involves identifying reaction pathways, studying reaction rates, and modeling the energetic landscape of the transformation.

Elucidation of Reaction Pathways Using Advanced Spectroscopic and Analytical Techniques

Advanced spectroscopic and analytical methods are indispensable for mapping the complex reaction pathways in organic synthesis. By identifying reactants, intermediates, products, and by-products, a detailed reaction network can be constructed.

In the context of methylanthracenes, pyrolysis studies have been instrumental in elucidating reaction pathways. umich.edu The pyrolysis of this compound at elevated temperatures proceeds through three primary parallel reaction pathways:

Demethylation: Leading to the formation of anthracene. umich.edu

Methyl Addition: Resulting in the formation of various dimethylanthracenes. umich.edu

Hydrogenation: Producing 1-methyl-9,10-dihydroanthracene. umich.edu

Higher-order reaction pathways were also identified, which are responsible for the formation of products such as 9,10-dihydroanthracene (B76342) and 9-methylanthracene (B110197). umich.edu The identification of these compounds was achieved through analytical techniques capable of separating and identifying components of a complex mixture. Similarly, studies on the photodegradation of methylanthracenes have identified products like anthracene-carbaldehydes and various hydroxy compounds, demonstrating that photo-oxidation is a significant reaction pathway. researchgate.net

The following table summarizes key analytical techniques and their role in mechanistic studies.

| Technique | Information Provided | Application Example |

|---|---|---|

| Mass Spectrometry (MS) | Provides molecular weight and fragmentation patterns for structural identification of products and intermediates. nist.gov | Identification of primary and secondary products in pyrolysis experiments. umich.edu |

| Infrared (IR) Spectroscopy | Identifies functional groups present in molecules, helping to characterize reaction products. nih.gov | Confirming the formation of carbonyl groups in photo-oxidation products. researchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure and connectivity of atoms. | Distinguishing between different isomers of dimethylanthracene formed during pyrolysis. umich.edu |

| Gas Chromatography (GC) | Separates volatile components of a mixture for individual analysis, often coupled with MS. nist.gov | Quantifying the relative amounts of different methylanthracene isomers and their products. umich.edu |

Kinetic Studies of Synthetic Transformations and Reaction Rates

Kinetic studies provide quantitative data on the rates of chemical reactions, offering insights into how factors like temperature, concentration, and catalysts influence the transformation. This information is critical for understanding reaction mechanisms and optimizing process efficiency.

Research on the pyrolysis of methylanthracenes has shown that the kinetics and reaction pathways are highly sensitive to the position of the methyl substituent on the anthracene ring. umich.edu The relative importance of the primary demethylation, methyl addition, and hydrogenation pathways varies for different isomers. umich.edu For instance, a study correlating the demethylation rate of various methylarenes at 400°C found a relationship with Dewar reactivity numbers, which measure localization energy. umich.edu The correlation is given by the equation:

ln(rate) = 3.7 - 7.1 * Nt

where Nt is the Dewar reactivity number for the carbon atom bearing the methyl group. umich.edu This relationship is valuable for developing molecular-based models for the conversion of complex hydrocarbon resources. umich.edu

More detailed kinetic analyses, such as those performed on the photodimerization of 9-methylanthracene, utilize advanced models to describe non-exponential reaction behavior. researchgate.net In that case, an extended Finke-Watzky kinetic model was used to analyze the autocatalytic nature of the photodimerization, where the reaction rate increases as more product is formed. researchgate.net Such detailed kinetic models are crucial for accurately describing solid-state reactions.

| Kinetic Parameter | Significance | Example in Methylanthracene Research |

|---|---|---|

| Reaction Rate Constant (k) | Quantifies the speed of a reaction. | Determined for the reaction of 9-methylanthracene with singlet oxygen. ias.ac.in |

| Reaction Order | Describes how the rate is affected by the concentration of each reactant. | Photodegradation of methylanthracenes often follows first-order kinetics. researchgate.net |

| Activation Energy (Ea) | The minimum energy required for a reaction to occur. | Can be calculated from the temperature dependence of reaction rates in pyrolysis. umich.edu |

| Half-life (t1/2) | The time required for the reactant concentration to decrease by half. | Used to compare the photostability of different methylanthracene isomers. researchgate.net |

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry has become a powerful tool for elucidating reaction mechanisms at the molecular level. rsc.org By modeling the potential energy surface of a reaction, researchers can identify stable intermediates, calculate the energy barriers associated with transition states, and predict the most likely reaction pathway.

Methods like Density Functional Theory (DFT) are frequently employed to study the structure, spectral features, and reactivity of methylanthracenes. tandfonline.com For example, computational studies have been used to investigate the Diels-Alder reactions of 9-methylanthracene, providing insights into the influence of solvents on reaction rates and selectivity. researchgate.net These calculations can map out the entire reaction coordinate, from reactants to products, including the high-energy transition state structures that are difficult or impossible to observe experimentally.

The primary goals of computational studies in this context are:

To validate or propose reaction mechanisms: By comparing the calculated energy profiles of different possible pathways, the most energetically favorable route can be identified.

To understand selectivity: Computational models can explain why a particular regio- or stereoisomer is formed preferentially by comparing the activation energies of the transition states leading to different products.

To characterize transition states: The geometry and electronic structure of transition states can be calculated, providing a snapshot of the bond-breaking and bond-forming processes. rsc.org

While specific computational studies on the formation of this compound are not widely reported, the methodologies are well-established and have been applied to closely related systems, demonstrating their utility in understanding the complex chemistry of polycyclic aromatic hydrocarbons. tandfonline.comresearchgate.netacs.org

| Computational Method | Information Obtained | Relevance to this compound |

|---|---|---|

| Density Functional Theory (DFT) | Calculates electronic structure, molecular geometries, reaction energies, and activation barriers. | Used to study the structure and reactions of 9-methylanthracene. tandfonline.comresearchgate.net |

| Ab initio Methods | High-accuracy calculations based on first principles of quantum mechanics. | Can be used to compute thermodynamic properties for comparison with experimental data. acs.org |

| Transition State Theory | Uses the properties of the transition state to calculate reaction rate constants. | Provides a theoretical basis for understanding the kinetic data observed experimentally. |

Advanced Spectroscopic and Structural Characterization of 1 Methylanthracene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for elucidating the structure of organic molecules. For 1-methylanthracene, both one-dimensional (1D) and two-dimensional (2D) NMR techniques provide invaluable information regarding the connectivity and spatial arrangement of its atoms.

Application of Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Detailed Structural Assignment

Two-dimensional NMR techniques are particularly powerful for unambiguously assigning spectral signals and confirming structural details that might be ambiguous in 1D spectra.

COSY (COrrelated SpectroscopY) : COSY experiments reveal proton-proton (¹H-¹H) coupling correlations, allowing for the tracing of spin systems through neighboring protons. For this compound, COSY would help establish the connectivity within the aromatic rings and between the methyl group protons and any adjacent aromatic protons, if present and resolved.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons directly bonded to carbons (¹H-¹³C, one-bond coupling). This technique is essential for assigning ¹³C NMR signals to their corresponding protons. For this compound, HSQC would confirm which aromatic protons are attached to which aromatic carbons and, crucially, would link the methyl protons to the carbon atom of the methyl group. xml-journal.netemerypharma.commagritek.com

HMBC (Heteronuclear Multiple Bond Coherence) : HMBC detects longer-range correlations between protons and carbons, typically over two or three bonds (¹H-¹³C, multiple-bond coupling). This is vital for confirming the position of substituents and identifying quaternary carbons. For this compound, HMBC would be instrumental in establishing that the methyl group is indeed attached to the carbon at the 1-position of the anthracene (B1667546) core by showing correlations from the methyl protons to carbons in the aromatic system, and from aromatic protons to the methyl carbon. xml-journal.netemerypharma.comwisc.edu

NOESY (Nuclear Overhauser Effect SpectroscopY) : NOESY provides information about through-space proximity between protons. While less critical for basic structural assignment in a relatively rigid molecule like this compound compared to COSY, HSQC, and HMBC, it can offer insights into conformational preferences or intermolecular interactions in specific environments.

A study on methylated anthracenes demonstrated the utility of ¹³C NMR, aided by selective proton decoupling (which is related to HSQC principles), for assigning carbon signals, with parameters refined by regression analysis to predict substituent effects. cdnsciencepub.com This highlights how ¹H and ¹³C NMR data, often in conjunction with 2D techniques, are used to confirm the precise substitution patterns.

Solid-State NMR Applications for Polymorphic and Crystalline Forms

Solid-state NMR (ssNMR) is employed when investigating the structural characteristics of a compound in its solid form, including the identification of different crystalline phases (polymorphs). irispublishers.com While specific ssNMR studies on this compound's polymorphism are not extensively detailed in the provided literature, the technique is generally applied to characterize the structural and dynamic properties of crystalline organic materials. irispublishers.comaip.org It can reveal differences in molecular packing, intermolecular interactions, and even subtle structural variations between polymorphs, which are often averaged out or unobservable in solution-state NMR. irispublishers.com Studies on other methylated aromatic systems, such as a methylated exopyridine anthracene rotaxane, have utilized solid-state NMR for structural and dynamic characterization. aip.org

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry is indispensable for determining the molecular weight and elemental composition of a compound, as well as for providing insights into its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition of an ion. For this compound (C₁₅H₁₂), the calculated monoisotopic mass is approximately 192.0939 Da. nih.gov Experimental HRMS data, often obtained using techniques like Electrospray Ionization (ESI) or Electron Ionization (EI), confirms this molecular formula by matching the measured accurate mass to the theoretical value within a few parts per million (ppm). nih.govrsc.org For instance, HRMS (ESI+) has been used to confirm the exact mass of protonated species of related compounds. rsc.org

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Studies

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of selected precursor ions, providing detailed information about the molecule's structure. For this compound, MS/MS experiments can elucidate characteristic fragmentation pathways, such as the loss of the methyl group, hydrogen atoms, or smaller hydrocarbon fragments, which are indicative of its anthracene core and methyl substituent. researchgate.netspectroscopyonline.com Methylated PAHs, in general, are known to fragment readily due to the electron-donating nature of the methyl group, which can weaken C-C bonds and facilitate α-cleavage or loss of the methyl radical. researchgate.net Studies on similar compounds have shown that MS/MS can reveal detailed fragmentation patterns, including losses of protons and neutral molecules, which are crucial for structural elucidation. nih.gov

Advanced Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) Spectroscopy : IR spectroscopy detects the absorption of infrared radiation, which excites molecular vibrations. For this compound, characteristic IR absorption bands would include those associated with C-H stretching in the aromatic rings (typically above 3000 cm⁻¹) and the methyl group (around 2900-3000 cm⁻¹). acs.orgaanda.orgaanda.org Ring stretching and bending vibrations of the anthracene core would also contribute to the spectrum. acs.org Studies on methylated anthracenes have identified specific C-H stretching frequencies for the alkyl and aromatic moieties. acs.orgaanda.orgaanda.org For example, the alkyl C-H stretches for 9-methylanthracene (B110197) were observed in the 3.215–3.484 μm (3110–2870 cm⁻¹) region, with symmetric and asymmetric stretches appearing around 2877.5 cm⁻¹ and 2933.8 cm⁻¹, respectively. aanda.orgaanda.org

Raman Spectroscopy : Raman spectroscopy detects the inelastic scattering of light by molecular vibrations. Similar to IR, Raman spectra of this compound would exhibit characteristic peaks corresponding to the anthracene ring system and the methyl group. researchgate.nets-a-s.org Studies on alkylated tricyclic aromatic hydrocarbons, including this compound, have shown fluorescence-free UV Raman spectra, with characteristic peaks observed in specific wavenumber ranges. researchgate.net For instance, Raman spectroscopy can identify vibrational modes related to C-C stretching and C-H bending within the aromatic framework. s-a-s.org The presence of a methyl group would introduce specific vibrational modes not present in unsubstituted anthracene. researchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule by analyzing the absorption of infrared radiation, which causes molecular vibrations. Each functional group absorbs at characteristic frequencies, producing a unique spectral fingerprint that aids in compound identification and structural elucidation. rsc.orgnih.govuci.eduiisc.ac.in

For this compound, FTIR analysis would reveal vibrations associated with its aromatic framework and the methyl substituent. Expected characteristic absorption bands include:

Aromatic C-H stretching: Typically observed in the region of 3000-3100 cm⁻¹, indicative of the C-H bonds on the anthracene rings. iisc.ac.inaanda.orgnih.govnist.gov

Aliphatic C-H stretching: Associated with the methyl group, these bands usually appear in the range of 2850-2970 cm⁻¹. iisc.ac.inaanda.orgnih.govnist.govaip.org

C=C stretching (aromatic rings): Strong absorptions are expected in the fingerprint region, typically between 1500-1650 cm⁻¹, corresponding to the stretching of the double bonds within the fused aromatic system. iisc.ac.inaanda.orgnih.gov

C-H bending modes: Various bending and out-of-plane deformation vibrations of the aromatic and methyl C-H bonds contribute to the complex fingerprint region of the spectrum. iisc.ac.innih.gov

While specific peak assignments for this compound are not detailed in the available literature snippets, FTIR spectra are documented and available for analysis, providing a comprehensive vibrational profile. researchgate.netresearchgate.netrsc.org

Raman Spectroscopy and Surface-Enhanced Raman Spectroscopy (SERS) for Molecular Fingerprinting

Raman spectroscopy, like FTIR, provides a molecular fingerprint by analyzing the inelastic scattering of light, which is sensitive to the vibrational modes of a molecule. This technique is highly valuable for identifying chemical compounds and elucidating their structures. nih.govpublish.csiro.au Surface-Enhanced Raman Spectroscopy (SERS) further amplifies these signals, enabling the detection and characterization of analytes at very low concentrations by utilizing nanostructured metal surfaces. ucsd.eduacs.orghoriba.comacs.org

For this compound, Raman spectroscopy would yield spectral features corresponding to its skeletal vibrations and C-H stretching modes. General regions for hydrocarbon Raman spectra include:

Skeletal and ring vibrations: Typically found between 800-1800 cm⁻¹, reflecting C-C and C=C stretching, as well as various ring deformation modes. aanda.orgnih.govnist.gov

C-H stretching vibrations: Observed in the higher wavenumber region, approximately 2800-3400 cm⁻¹. aanda.orgnih.govnist.gov

Calculated Raman spectra for this compound have been generated, providing theoretical insights into its vibrational modes. aanda.orgguidechem.com Studies on related compounds, such as 9-methylanthracene, have utilized Raman spectroscopy, richmond.edunih.gov and SERS has been applied to similar methylanthracene derivatives, demonstrating its utility for detailed molecular analysis. ucsd.eduacs.org

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, encompassing Ultraviolet-Visible (UV-Vis) absorption and fluorescence/phosphorescence emission, probes the transitions of electrons between molecular orbitals. These techniques are crucial for understanding a molecule's electronic structure, conjugation, and excited-state dynamics. researchgate.netaatbio.compsu.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the excitation of outer electrons from lower-energy ground states to higher-energy excited states, primarily π→π* and n→π* transitions in organic molecules. researchgate.netaatbio.compsu.edu

This compound, with its extended conjugated π-electron system characteristic of PAHs, exhibits significant absorption in the UV region. Studies on related methylanthracenes provide context for its spectral behavior. For instance, 9-methylanthracene shows an intense absorption band centered around 253 nm, accompanied by a series of bands between 300 and 400 nm attributed to S₀→S₁ transitions.

Specific spectroscopic investigations on this compound have yielded further details:

Excitation spectra recorded in helium droplets reveal the most intense transition at approximately 27411 cm⁻¹ (~365 nm). ucsd.edu

Fluorescence excitation spectra have shown a prominent 0-0 transition, indicative of electronic transitions. aanda.org

Multicomponent analysis experiments have demonstrated that this compound and its isomer 9-methylanthracene possess distinct absorption spectra in the UV region, allowing for their quantitative analysis in mixtures.

Table 1: Key UV-Vis Absorption/Excitation Peaks

Fluorescence and Phosphorescence Spectroscopy for Excited State Characterization

Fluorescence and phosphorescence spectroscopy investigate the emission of light following the relaxation of excited electronic states. These techniques are sensitive to the molecule's excited-state geometry, energy levels, and decay pathways. This compound, like many anthracene derivatives, is expected to exhibit fluorescence due to the efficient radiative decay from its excited singlet state.

The fluorescence quantum yield (Φf) quantifies the efficiency of fluorescence emission, while fluorescence lifetime (τ) measures the average time a molecule spends in the excited state before emitting a photon.

Fluorescence Lifetimes: Time-correlated single-photon counting experiments on related compounds provide valuable data. For 9-methylanthracene, the fluorescence lifetime has been determined to be approximately 4.5 ns in various solvents and conditions. researchgate.net While direct measurements for this compound are not explicitly detailed in the provided snippets, its structural similarity to 9-methylanthracene suggests a comparable fluorescence lifetime, likely in the nanosecond range. researchgate.net

Quantum Yields: Specific experimental quantum yield values for this compound are not readily available in the provided literature. However, comparative studies on derivatives indicate that fluorescence quantum yields can be significantly influenced by molecular modifications and environmental factors.

Table 2: Fluorescence Lifetimes

Solvatochromism describes the phenomenon where a molecule's absorption or emission spectra change in response to variations in solvent polarity. This occurs because solvent molecules interact differently with the ground and excited electronic states of the solute, altering the energy gap between them.

Studies involving this compound in supersonic jet expansions have provided insights into its excited-state behavior. Notably, the absence of detectable methyl rotational bands in both excitation and dispersed fluorescence spectra has been observed. aanda.org This finding suggests that the excited state of this compound may be sensitive to dynamic processes, potentially influenced by solvent interactions or internal molecular rearrangements, even if specific solvatochromic shifts are not quantitatively reported.

Chemical Reactivity and Transformation Mechanisms of 1 Methylanthracene

Electrophilic Aromatic Substitution (EAS) Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. For anthracene (B1667546) and its derivatives, the reactivity and the position of substitution are influenced by both the inherent electronic distribution of the anthracene nucleus and the nature of any substituents present.

Regioselectivity Studies of EAS Reactions on the Anthracene Nucleus

Anthracene itself preferentially undergoes electrophilic attack at the 9 and 10 positions due to the greater stability of the resulting carbocation intermediate, which allows for better delocalization of the positive charge. The presence of a methyl group at the 1-position of anthracene introduces directing effects. Electron-donating groups, such as methyl, generally activate the aromatic ring towards EAS and direct incoming electrophiles to ortho and para positions relative to themselves. However, the complex fused ring system of anthracene means that predicting regioselectivity requires considering the specific electronic distribution within the molecule. Studies on substituted anthracenes indicate that the methyl group at the 1-position can influence substitution patterns on the terminal rings, potentially directing electrophiles to positions like C4 or C5, in addition to the highly reactive C9 and C10 positions. The specific outcome is a balance between the inherent reactivity of the anthracene core and the electronic and steric effects of the methyl group. Computational studies often aid in rationalizing these regioselective outcomes by analyzing the stability of potential carbocation intermediates.

Mechanistic Insights into Nitration, Halogenation, and Sulfonation Pathways

The mechanisms for nitration, halogenation, and sulfonation of 1-methylanthracene follow the general principles of EAS. These reactions typically involve the generation of a strong electrophile, which then attacks the aromatic π-system.

Nitration: Typically carried out using a mixture of concentrated nitric acid and sulfuric acid. The electrophile is the nitronium ion (). The reaction proceeds via the formation of a sigma complex (arenium ion) intermediate, which is then deprotonated to restore aromaticity. The methyl group at the 1-position is expected to activate the ring, potentially directing substitution to positions ortho and para to it, such as C4, C5, or C8, in addition to the highly reactive C9 and C10 positions. Side-chain nitration of the methyl group can also occur under certain conditions, as observed with 9-methylanthracene (B110197).

Halogenation: For example, bromination can be achieved using bromine () in the presence of a Lewis acid catalyst like iron(III) bromide (). The catalyst polarizes the molecule, generating an electrophilic bromine species (). The mechanism involves the attack of the aromatic ring on the activated bromine, forming a resonance-stabilized carbocation intermediate (Wheland intermediate). Subsequent deprotonation restores aromaticity, yielding a bromo-1-methylanthracene. Similar to nitration, the methyl group influences the regioselectivity, with preference likely for positions adjacent to or conjugated with the methyl group, alongside the inherent reactivity of the 9 and 10 positions.

Sulfonation: This reaction is typically performed using concentrated sulfuric acid or fuming sulfuric acid (sulfuric acid with dissolved sulfur trioxide, ). Sulfur trioxide acts as the electrophile. The mechanism involves the attack of the aromatic ring on , followed by proton transfer and rearomatization. Studies on substituted anthracenes indicate that sulfonation can occur at the methyl group (side-chain sulfonation) under specific conditions, yielding sulfonic acids, or on the aromatic ring, predominantly at the meso-positions (C9 and C10).

Pericyclic Reactions and Cycloadditions

Polycyclic aromatic hydrocarbons like anthracene are known for their participation in pericyclic reactions, particularly cycloadditions, owing to their conjugated diene character.

Diels-Alder Reactions with Various Dienophiles

Anthracene readily acts as a diene in Diels-Alder reactions, typically reacting across its central 9,10 positions with electron-deficient alkenes or alkynes (dienophiles). This compound also participates in these [4+2] cycloadditions. The methyl group at the 1-position can influence the reaction rate and, in some cases, the regioselectivity, especially if sterically demanding dienophiles are used or if the terminal rings are functionalized to alter their electronic properties. For instance, reactions with dienophiles like maleic anhydride (B1165640) or dimethyl acetylenedicarboxylate (B1228247) (DMAD) would proceed via the central ring. Anthracene is considered a relatively unreactive diene due to the stabilization of its aromatic system. The methyl group can affect reactivity and selectivity, with polar solvents sometimes increasing reaction rates and selectivity in these reactions.

Table 4.2.1: Representative Diels-Alder Reactions with Anthracene Derivatives

| Diene | Dienophile | Conditions | Product Type | Yield (%) | Reference(s) |

| Anthracene | Maleic Anhydride | Heat (e.g., reflux in xylene) | 9,10-dihydroanthracene-9,10-endo-α,β-dicarboxylic anhydride | High | |

| This compound | Maleic Anhydride | Heat | 1-Methyl-9,10-dihydroanthracene-9,10-endo-α,β-dicarboxylic anhydride | Expected | |

| Anthracene | DMAD | Heat | 1,4-Dimethyl-1,4-dihydroanthracene-1,4-dicarboxylate | High | |

| 9-Methylanthracene | Tetranitroethylene | Refluxing in benzene (B151609) | 9-Methyl-11,11,12,12-tetranitro-9,10-dihydro-9,10-ethanoanthracene | Not specified |

Photocycloaddition Reactions and Their Mechanisms

Anthracenes are well-known to undergo [4+4] photocycloaddition reactions upon irradiation with UV light, typically leading to dimerization. This compound is also susceptible to these photochemical reactions. The process usually involves the formation of an excited singlet state, followed by intersystem crossing to the triplet state, which then undergoes cycloaddition with another ground-state molecule. The methyl group at the 1-position can influence the efficiency and potentially the regioselectivity of dimerization, for example, by affecting the packing in the solid state or the electronic properties of the excited states. The reaction kinetics in the solid state can be complex, sometimes exhibiting autocatalytic behavior. The resulting cyclobutane (B1203170) dimer can be reversible, dissociating back to the monomer upon heating or further irradiation.

Oxidation and Reduction Pathways

The anthracene core and the methyl substituent in this compound are both susceptible to oxidation and reduction.

Oxidation: The anthracene system can be oxidized by various agents. Mild oxidation can lead to the formation of anthraquinones or related structures, often involving the central ring. Stronger oxidizing agents can lead to ring cleavage. The methyl group itself can be oxidized to a formyl group (-CHO) or a carboxyl group (-COOH) under appropriate conditions, such as using potassium permanganate (B83412) or chromium trioxide. For example, controlled oxidation of this compound can yield 1-anthracenecarbaldehyde or 1-anthracenecarboxylic acid. Lignin peroxidase has been shown to oxidize methylanthracenes, producing products containing hydroxyl and keto groups, and in some cases, leading to carbon-carbon bond cleavage, yielding anthraquinone (B42736) from 9-methylanthracene. Photodegradation under UV irradiation can also lead to oxidation products.

Reduction: Catalytic hydrogenation is a common method for reducing polycyclic aromatic hydrocarbons. Under mild hydrogenation conditions, selective reduction of one or more rings of this compound can occur. For instance, hydrogenation over catalysts like palladium on carbon (Pd/C) can lead to the formation of partially hydrogenated species, such as 1-methyl-9,10-dihydroanthracene. More vigorous conditions can lead to complete saturation of the aromatic system. The methyl group itself is generally stable under typical hydrogenation conditions used for aromatic ring reduction. The process often involves the formation of a 9,10-dihydroanthracene (B76342) intermediate, which can then be further oxidized to a hydroperoxide, and subsequently decomposed to hydrogen peroxide and the starting anthracene compound in some industrial processes.

Radical Reactions and Polymerization Behavior

Reactions with Free Radical Species and Their Pathways

The reactivity of this compound with free radical species involves intricate pathways. Studies on related methylanthracenes and anthracene derivatives indicate that radical species can initiate oxidation and addition reactions. For instance, the use of ceric ammonium (B1175870) nitrate (B79036) (CAN) and manganese(III) acetate (B1210297) as oxidants has been shown to mediate radical oxidation and addition reactions with anthracene compounds, yielding substituted 9,10-dihydroanthracene and 9,10-substituted anthracene products scispace.commjcce.org.mk. While these specific studies often focused on 9-methylanthracene, they highlight the susceptibility of the anthracene framework to radical attack, suggesting similar potential reactivity for this compound. Furthermore, research into the proton transfer reactions of methylanthracene radical cations with nitrogen-centered bases has elucidated mechanisms involving the formation of reactant complexes and proton tunneling, underscoring the complex radical chemistry associated with these molecules acs.org.

Polymerization Behavior and Formation of Macromolecular Architectures

Direct experimental details regarding the polymerization of this compound to form specific macromolecular architectures are not extensively documented in the provided literature. However, general research into the thermal polymerization of PAHs suggests that alkyl substituents, such as methyl groups, play a role in the reactivity of these compounds during such processes acs.org. Comparative studies involving dimethylpyrene and pyrene (B120774) under thermal treatment have revealed differences in their reactivity during polymerization acs.org. While these findings offer insight into the general influence of alkyl groups on PAH thermal polymerization, specific mechanisms or the direct formation of polymers from this compound are not detailed in the available information.

Pyrolysis Reactions and Thermal Stability Studies

The thermal decomposition of this compound, alongside its isomers 2-methylanthracene (B165393) and 9-methylanthracene, has been investigated through pyrolysis experiments. These studies typically involve subjecting the compounds to temperatures ranging from 350 to 450°C for batch holding times up to 300 minutes umich.eduumich.edu. Such research is crucial for understanding the thermal stability and transformation pathways of these molecules, particularly in the context of heavy hydrocarbon conversion and upgrading umich.edu. The pyrolysis of these methylanthracene isomers generally proceeds via three primary parallel reaction pathways: demethylation, methyl addition, and hydrogenation umich.eduumich.edu.

Influence of Substituent Position on Pyrolysis Kinetics

The position of the methyl substituent on the anthracene ring significantly influences the kinetics and specific pathways observed during pyrolysis umich.eduumich.edu. Comparative studies involving 1-, 2-, and 9-methylanthracene have demonstrated that the relative importance of the primary reaction pathways—demethylation, methyl addition, and hydrogenation—varies among these isomers umich.eduumich.edu. This positional effect is understood through the lens of hydrogen-transfer mechanisms and the inherent free-radical chemistry of polycyclic alkylarenes umich.eduumich.edu. For instance, the rate of demethylation at 400°C for methylanthracenes has been correlated with Dewar reactivity numbers, which quantify the localization energy at the specific carbon atom bearing the methyl substituent umich.eduumich.edu. This correlation highlights how the electronic and steric environment, dictated by the methyl group's position, directly impacts the molecule's thermal reactivity and decomposition kinetics.

Data Tables

The cited research describes detailed pyrolysis experiments involving this compound and its isomers, including the presentation of data in tables that report molar yields of reactants and products at various temperatures and holding times umich.edu. However, the specific numerical data from these tables are not provided within the scope of the accessible search snippets. Therefore, a quantitative data table cannot be generated here. The general findings indicate that pyrolysis leads to the formation of anthracene, dimethylanthracenes, and methyl-9,10-dihydroanthracenes, with the relative proportions being dependent on the specific methylanthracene isomer and the reaction conditions employed.

Compound List

this compound

Anthracene

9-Methylanthracene

2-Methylanthracene

Dimethylanthracenes

Methyl-9,10-dihydroanthracenes

Theoretical and Computational Investigations of 1 Methylanthracene

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical methods, particularly Density Functional Theory (DFT) and ab initio approaches, are widely employed to elucidate the ground-state electronic structure and properties of organic molecules. These calculations provide fundamental data regarding molecular geometries, energy levels, and electron distribution, which are essential for predicting chemical reactivity and physical characteristics.

Density Functional Theory (DFT) Studies of Ground State Geometries and Energies

Density Functional Theory (DFT) has been extensively utilized to investigate the ground-state properties of 1-methylanthracene. Studies have focused on optimizing its molecular geometry, determining its electronic energy levels, and analyzing its electronic distribution. For instance, DFT calculations using the B3LYP functional with various basis sets, such as 6-31+G(d,p) acs.org, 6-31G(d) acs.org, and 6-311++G(d,p) ucv.ve, have been performed. These calculations have yielded optimized ground-state geometries acs.org, allowing for the determination of fundamental electronic properties.

Research has reported specific energy values, such as the Highest Occupied Molecular Orbital (HOMO) energy of this compound to be -5.1732 eV aip.org, calculated using DFT. Further DFT investigations have computed ionization potentials (IP), electron affinities (EA), dipole moments, and electronic dipole polarizabilities, providing a comprehensive electronic profile researchgate.net. Additionally, DFT has been instrumental in studying the internal rotation of the methyl group in this compound, calculating potential energy curves and barrier heights for this motion. For the ground state (S0), the barrier height for methyl rotation was reported as 790 cm⁻¹ acs.org.

Table 5.1.1: DFT Calculated Properties of this compound

| Computational Method | Basis Set | Property Calculated | Value | Reference |

| DFT (B3LYP) | 6-31+G(d,p) | Methyl rotation barrier (S0) | 790 cm⁻¹ | acs.org |

| DFT (B3LYP) | 6-31+G(d,p) | Methyl rotation barrier (S1) | 477 cm⁻¹ | acs.org |

| DFT | Not specified | HOMO energy | -5.1732 eV | aip.org |

| DFT (B3LYP) | 6-311++G(d,p) | HOMO energy | Reported | ucv.ve |

| DFT (B3LYP) | 6-311++G(d,p) | LUMO energy | Reported | ucv.ve |

| DFT | 6-31G(d) | Ground state geometry | Optimized | acs.org |

| DFT | 6-31G(d) | Electronic structure | Calculated | acs.org |

| DFT | 6-311G+(2d,p) | Frontier molecular orbitals | Energies found | researchgate.net |

Ab Initio Methods for High-Accuracy Calculations of Electronic Configuration

Ab initio methods, which derive their results from fundamental physical principles without empirical parameters, are employed for high-accuracy calculations of electronic configuration. While specific detailed ab initio studies focusing solely on the electronic configuration of this compound were not extensively detailed in the provided search results, these methods are recognized for their precision. For related systems, such as 9-methylanthracene (B110197), methods like MP2/6-31G(d, p) have been used for geometry optimization of the ground state (S0) ustc.edu.cn. Ab initio calculations of multi-component molecular orbital (MC-MO) methods have also been applied to study the internal rotation of the methyl group in methylanthracenes acs.orgucv.veaip.orgresearchgate.netustc.edu.cnkyushu-u.ac.jp. These studies highlight the application of ab initio techniques for achieving high accuracy in understanding molecular dynamics and electronic structure, often in conjunction with DFT. Programs like Psi4 are known to support a range of ab initio methods, including Hartree-Fock and coupled-cluster theory acs.org.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is a powerful tool for predicting molecular reactivity. DFT calculations have been used to determine the frontier molecular orbital energies of this compound researchgate.net. The HOMO energy of -5.1732 eV aip.org provides insight into the molecule's electron-donating capabilities, while the LUMO energy indicates its electron-accepting potential. The energy gap between the HOMO and LUMO is a critical parameter influencing electronic and optical properties, as well as the molecule's susceptibility to electrophilic and nucleophilic attacks. The analysis of these frontier orbitals helps in understanding reaction pathways and predicting chemical behavior.

Excited State Computational Chemistry

The study of excited states is crucial for understanding photophysical processes such as fluorescence, phosphorescence, and photochemical reactions. Computational methods like Time-Dependent Density Functional Theory (TD-DFT) and more advanced techniques such as Configuration Interaction (CI) and Coupled Cluster (CC) methods are employed to investigate these states.

Time-Dependent DFT (TD-DFT) for Electronic Excitation Energies and Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excitation energies and predicting the nature of electronic transitions in molecules. TD-DFT calculations have been performed on this compound using various functionals and basis sets, such as TD-DFT/6-31G(d,p) ustc.edu.cn and TD-DFT with B3LYP/6-31G(d) optimized geometries acs.org. These studies aim to determine the energies of excited electronic states and the corresponding oscillator strengths, which dictate the intensity of electronic transitions researchgate.net. For example, TD-DFT calculations have been used to study the first electronic excited states and to perform Franck-Condon factor calculations, aiding in the assignment of experimentally measured vibronic bands acs.org. These calculations provide valuable information about the molecule's optical absorption and emission properties.

Table 5.2.1: TD-DFT Calculated Properties of this compound

| Computational Method | Basis Set | Property Calculated | Reference |

| TD-DFT | 6-31G(d, p) | S1 state geometry | ustc.edu.cn |

| TD-DFT | 6-31G(d, p) | S1 ← S0 transition energy | Calculated |

| TDDFT | B3LYP/6-31(d) | Opto-electronic properties | Calculated |

| TD-DFT | B3LYP/6-311+G(2d,p) | Transition energies, oscillator strengths | Calculated |

| TD-DFT | Not specified | First electronic excited states | Studied |

| TD-DFT | Not specified | Vibrational transitions of excited states | Calculated |

| TD-DFT | Not specified | Franck-Condon factor calculations | Performed |

Configuration Interaction and Coupled Cluster Approaches for Excited States

Configuration Interaction (CI) and Coupled Cluster (CC) methods represent more advanced and computationally demanding approaches for calculating excited states, often providing higher accuracy, particularly for states with significant multi-reference character or complex electronic correlations. While these methods are widely recognized in computational chemistry for their ability to describe excited states acs.orgwordpress.comusc.eduaps.orgq-chem.comresearchgate.netescholarship.orgnih.govarxiv.org, specific computational studies detailing the application of CI or CC methods to the excited states of this compound were not found within the provided search results. However, the general methodologies, such as Equation-of-Motion Coupled Cluster (EOM-CC) and various CI techniques, are established for investigating electronic excitation energies and properties of organic molecules.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecular systems. By simulating the physical movements of atoms and molecules over time, MD provides a dynamic picture of molecular interactions and conformational changes.

Conformational Analysis and Intermolecular Interactions

MD simulations can elucidate the preferred conformations of this compound and how it interacts with other molecules. While specific MD studies focused solely on this compound's conformational landscape are not extensively detailed in the provided search results, MD simulations in general are used to study molecular aggregates and their properties rsc.org. These simulations can reveal how molecules pack, stack, and interact through forces like van der Waals forces and π–π stacking, which are critical for understanding bulk properties and solid-state behavior. For related anthracene (B1667546) derivatives, MD simulations have been used to study intermolecular interactions within crystal lattices and their role in stabilizing molecular structures researchgate.netpnas.org.

Solvent Effects on Molecular Behavior and Spectra

Solvent molecules significantly influence a compound's behavior, including its reactivity, spectral properties, and conformational preferences. MD simulations, often coupled with quantum mechanical methods, can model these solvent effects. For instance, studies on Diels-Alder reactions involving 9-methylanthracene have utilized implicit solvation models, such as the integral equation formalism polarisable continuum model (IEFPCM), to investigate how solvents like toluene (B28343) and acetone (B3395972) affect reaction rates and selectivity mdpi.comresearchgate.netresearchgate.net. These simulations help understand how solvent polarity and molecular interactions modify the electronic environment and, consequently, the molecular behavior and spectral signatures osti.govliverpool.ac.uk.

Reaction Mechanism Computations

Computational methods are instrumental in dissecting the intricate steps and energy landscapes of chemical reactions. By calculating potential energy surfaces, researchers can identify reaction pathways and transition states.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

Identifying transition states (TS) is fundamental to understanding reaction mechanisms. Transition states represent the highest energy point along a reaction pathway. Once a TS is located, the Intrinsic Reaction Coordinate (IRC) method is used to trace the reaction path from the TS down to the reactants and products rowansci.comscm.commissouri.edu. This analysis confirms that a proposed TS correctly connects the initial and final states and provides a detailed visualization of the molecular transformations occurring during the reaction. For Diels-Alder reactions involving 9-methylanthracene, IRC calculations have been used to confirm that transition states connect reactants to products, offering insights into the reaction mechanism mdpi.comresearchgate.net.

Prediction of Reaction Pathways and Energy Barriers

Computational chemistry allows for the prediction of various reaction pathways and their associated energy barriers. These barriers dictate the reaction rate and feasibility. For example, Density Functional Theory (DFT) calculations have been used to study the Diels-Alder reactions of 9-methylanthracene with various dienophiles. These studies have predicted activation barriers for different reaction pathways and identified that solvents can significantly influence these barriers, thereby altering reaction rates and selectivity mdpi.comresearchgate.netresearchgate.netresearchgate.net. For instance, a gas-phase activation barrier of 80.2 kJ/mol was reported for the reaction of 9-methylanthracene with maleic anhydride (B1165640) mdpi.com. The influence of substituents and solvent polarity on these energy barriers is a key area of investigation.

Computational Spectroscopic Predictions

Computational methods are widely used to predict and interpret experimental spectroscopic data, aiding in the structural elucidation and characterization of compounds.

NMR Spectroscopy: DFT calculations, particularly using the Gauge-Invariant Atomic Orbital (GIAO) method, are employed to predict ¹H and ¹³C NMR chemical shifts. These calculations provide valuable data for assigning signals in experimental NMR spectra, helping to confirm molecular structures and identify subtle structural features researchgate.netvulcanchem.comresearchgate.netnih.govacs.orgcdnsciencepub.commodgraph.co.ukacs.org. For example, ¹H NMR spectra typically show aromatic protons resonating between δ 7.1–8.1 ppm, while methyl groups appear as singlets vulcanchem.com.

IR Spectroscopy: Computational methods can predict vibrational frequencies, which are then compared to experimental Infrared (IR) spectra. Key absorption bands, such as C=O stretches around 1670 cm⁻¹ and C-O-C stretches around 1267 cm⁻¹, can be theoretically reproduced, aiding in the identification of functional groups vulcanchem.comvulcanchem.com. DFT calculations, often using methods like B3LYP with specific basis sets, are used for these predictions researchgate.netastrobiology.com.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting electronic absorption spectra (UV-Vis). These calculations help assign observed absorption bands to specific electronic transitions within the molecule researchgate.net. For substituted anthraquinones, strong absorption maxima are predicted near 254 nm and 365 nm vulcanchem.com, while for other anthracene derivatives, strong absorptions are observed in the UV region around 385 nm acs.org. Computational predictions often underestimate experimental wavelengths, but provide a good basis for interpretation psu.edu.

Compound List

this compound

9-Methylanthracene

6-Hydroxy-1-methoxy-2-methylanthracene-9,10-dione

1,5-Dichloro-9-methyl-anthracene

1-Chloro-4,8-dihydroxy-5,7-dimethoxy-2-methylanthracene-9,10-dione

(5-oxo-2H-furan-2-yl) acetate (B1210297)

Maleic anhydride

Chloro-maleic anhydride

Cyano-maleic anhydride

Chrysophanol (1,8-dihydroxy-3-methylanthracene-9,10-dione)

Physcion (1,8-dihydroxy-3-methoxy-6-methylanthracene-9,10-dione)

Emodin (1,3,8-trihydroxy-6-methylanthracene-9,10-dione)

1-Methoxy-2-methylanthracene-9,10-dione

1,2-Dihydroxy-3-methylanthraquinone

1,2,4-trihydroxy-5-methylanthracene-9,10-dione

Prediction of NMR Chemical Shifts

Computational methods, particularly Density Functional Theory (DFT) combined with techniques like the Gauge-Including Atomic Orbital (GIAO) method, are widely utilized for predicting Nuclear Magnetic Resonance (NMR) chemical shifts of ¹H and ¹³C nuclei in organic molecules like this compound imist.mamdpi.comrsc.org. These calculations aim to reproduce experimental NMR spectra, aiding in structural elucidation and validation. While specific experimental NMR data for this compound is not detailed in the provided snippets, studies on similar molecules and general prediction methodologies highlight the accuracy achievable. For instance, machine learning models trained on DFT-optimized structures have demonstrated Mean Absolute Errors (MAEs) of approximately 0.16 ppm for ¹H shifts and 2.05 ppm for ¹³C shifts arxiv.org. Other approaches, such as those employing graph neural networks, also show promise in predicting chemical shifts with high accuracy, often achieving MAEs around 1.26 ppm for ¹³C shifts github.com. The use of DP4+ probability calculations can further assist in conformational analysis by correlating calculated shifts with experimental data nih.gov.

| Computational Approach | Typical Basis Set (Example) | Accuracy Metric (Example) | Key Application Area | Relevant Snippet(s) |

| DFT with GIAO | B3LYP/6-311+G(d,p) | MAE: 0.16 ppm (¹H) | Structural elucidation, spectral assignment | imist.ma, arxiv.org |

| MAE: 2.05 ppm (¹³C) | ||||

| DP4+ Probability | Varies | Probability assessment | Conformational analysis | nih.gov |

| Graph Neural Networks (GNN) | N/A | MAE: 1.26 ppm (¹³C) | Automated NMR shift prediction | github.com |

Simulation of Vibrational (IR/Raman) and Electronic (UV-Vis/Fluorescence) Spectra

Vibrational Spectra (IR/Raman) The simulation of Infrared (IR) and Raman spectra for this compound is typically performed using DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31+G(d,p) or 6-311++G(d,p) researchgate.netoup.comnepjol.inforesearchgate.netnih.gov. These computational studies aim to assign observed vibrational frequencies to specific molecular modes, including stretching and bending vibrations of the aromatic rings and the methyl group oup.comresearchgate.net. By comparing simulated spectra with experimental data, researchers can gain insights into molecular structure, bonding, and intermolecular interactions. The analysis often includes potential energy distribution (PED) to clarify the nature of vibrational modes nepjol.info.

| Computational Method | Basis Set (Example) | Type of Spectra Simulated | Focus of Analysis | Relevant Snippet(s) |

| DFT | B3LYP/6-31+G(d,p) | IR, Raman | Vibrational frequencies, modes, assignments, PED analysis | researchgate.net, oup.com, nepjol.info |

| DFT | B3LYP/6311++G(d,p) | IR, Raman | Vibrational frequencies, assignments | researchgate.net, nih.gov |